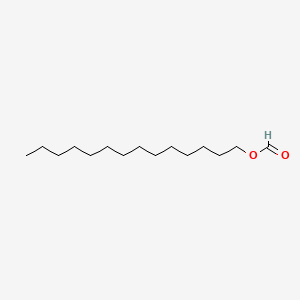

1-Tetradecanol, formate

Description

Overview of Fatty Acid Esters and their Academic Significance

Fatty acid esters are a class of compounds derived from the reaction of a fatty acid with an alcohol. mdpi.com In nature, they are fundamental components of waxes, which are esters of long-chain fatty acids and long-chain fatty alcohols. uit.no The academic significance of fatty acid esters is vast, spanning across biochemistry, materials science, and industrial chemistry. They are recognized for their roles as emollients, surfactants, lubricants, and biofuels. mdpi.comnih.gov The properties of fatty acid esters, such as their viscosity, lubricity, and melting point, are influenced by the chain lengths of both the fatty acid and the alcohol components. mdpi.com This tunability makes them a subject of continuous research for the development of new materials and for understanding biological processes.

Contextualization of 1-Tetradecanol (B3432657), formate (B1220265) within Ester Chemistry

1-Tetradecanol, formate (C15H30O2) is the ester formed from 1-tetradecanol (a 14-carbon fatty alcohol) and formic acid (the simplest carboxylic acid). thegoodscentscompany.com This places it within the subgroup of fatty alcohol formates. While much of the research on fatty acid esters focuses on those derived from longer-chain carboxylic acids, the formate ester of a long-chain alcohol like 1-tetradecanol presents unique properties due to the small size of the formate group. Its study allows for the investigation of how the simplest carboxylate influences the physicochemical behavior of a long alkyl chain.

Rationale for In-depth Academic Investigation of this compound

The academic investigation into this compound is driven by several factors. Firstly, as a long-chain alkyl ester, it holds potential as a lubricant or a component in lubricant formulations. Research into other long-chain esters has demonstrated their effectiveness in reducing friction and wear. srce.hr Secondly, the structure of this compound, with its long hydrophobic alkyl chain and a polar ester group, suggests potential surfactant properties. The study of related compounds, such as sodium tetradecyl sulfate, highlights the importance of the 14-carbon chain in surface activity. knowde.comwikipedia.org

Furthermore, the formation of n-alkyl formates, including tetradecyl formate, has been observed in aqueous Fischer-Tropsch-type synthesis, a process relevant to prebiotic chemistry and the origins of life. researchgate.net This provides a compelling reason for its study in the context of geochemistry and astrobiology. The investigation of its properties can also contribute to a more comprehensive understanding of the structure-activity relationships within the broader class of fatty acid esters.

Scope and Objectives of Research Endeavors on this compound

The primary objectives of research on this compound are to characterize its physicochemical properties, explore its potential applications, and understand its formation and behavior in various chemical systems.

Key research objectives include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for the production of high-purity this compound and thoroughly characterizing its physical and chemical properties.

Material Science Applications: Investigating its potential as a lubricant, plasticizer, or phase-change material. This includes studying its tribological properties and thermal behavior. hep.com.cn

Surfactant Properties: Evaluating its efficacy as a surfactant or co-surfactant in emulsion formulations and comparing its performance to other long-chain fatty acid esters.

Biochemical and Environmental Studies: Understanding its behavior in biological systems and its environmental fate, given the prevalence of fatty alcohols and esters in nature.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H30O2 | thegoodscentscompany.com |

| Molecular Weight | 242.40 g/mol | thegoodscentscompany.com |

| Boiling Point | 309.80 °C (estimated) | thegoodscentscompany.com |

| Flash Point | 144.60 °C (estimated) | thegoodscentscompany.com |

| logP (o/w) | 6.491 (estimated) | thegoodscentscompany.com |

Comparison of Related Myristyl Esters

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C15H30O2 | 242.40 | 309.80 (est.) thegoodscentscompany.com |

| Myristyl acetate | C16H32O2 | 256.43 | 299.00 - 301.00 thegoodscentscompany.com |

| Myristyl myristate | C28H56O2 | 424.75 | Not available |

Structure

3D Structure

Properties

CAS No. |

5451-63-8 |

|---|---|

Molecular Formula |

C15H30O2 |

Molecular Weight |

242.40 g/mol |

IUPAC Name |

tetradecyl formate |

InChI |

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16/h15H,2-14H2,1H3 |

InChI Key |

SJBKZSQQFOWRQX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Tetradecanol, Formate

Chemical Esterification Routes

The synthesis of 1-Tetradecanol (B3432657), formate (B1220265), also known as myristyl formate, is primarily achieved through chemical esterification. ontosight.aiontosight.ai This process involves the reaction of 1-tetradecanol, a 14-carbon fatty alcohol, with a formate source. atamanchemicals.com The resulting ester possesses a unique combination of a long alkyl chain and a formate group, rendering it useful in various industrial applications. ontosight.ai

Direct Esterification of 1-Tetradecanol with Formic Acid

The reaction mechanism begins with the protonation of the carbonyl oxygen of formic acid by the catalyst. masterorganicchemistry.com This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 1-tetradecanol. masterorganicchemistry.com A tetrahedral intermediate is subsequently formed. masterorganicchemistry.com Following a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final product, 1-Tetradecanol, formate. masterorganicchemistry.com The efficiency of this process can be influenced by reaction conditions such as temperature and the choice of catalyst. acs.orgasianpubs.org

Transesterification Processes Involving Formate Donors

Transesterification offers an alternative pathway to this compound, by reacting 1-tetradecanol with a different formate ester, such as methyl formate or ethyl formate, which acts as the formate donor. masterorganicchemistry.comorganic-chemistry.org This method can be advantageous under certain conditions, particularly when direct esterification with formic acid proves problematic. The process is also an equilibrium reaction and can be catalyzed by either acids or bases. masterorganicchemistry.com

Under basic conditions, the reaction proceeds via nucleophilic attack of the tetradecanoxide ion (formed by deprotonation of 1-tetradecanol by the base) on the carbonyl carbon of the formate donor. masterorganicchemistry.com This leads to a tetrahedral intermediate which then collapses, eliminating the alkoxide of the original ester and forming this compound. masterorganicchemistry.com

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen of the formate donor, followed by nucleophilic attack by 1-tetradecanol. masterorganicchemistry.com Similar to direct esterification, a tetrahedral intermediate is formed, and after proton transfers and elimination of the original alcohol, the desired formate ester is produced. masterorganicchemistry.com N-heterocyclic carbenes have also been reported as effective organocatalysts for the transformylation of alcohols using methyl formate as the formyl transfer reagent. organic-chemistry.org

Catalytic Systems in this compound Synthesis

The choice of catalyst is paramount in the synthesis of this compound, as it significantly influences reaction rates, yields, and selectivity. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages and disadvantages.

Homogeneous acid catalysts are widely used in the synthesis of formate esters due to their high activity and ability to readily mix with the reactants in the liquid phase. researchgate.net Commonly employed homogeneous catalysts include mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid. researchgate.netmasterorganicchemistry.com These catalysts function by protonating the carboxylic acid or the formate donor, thereby activating the carbonyl group for nucleophilic attack. researchgate.netmasterorganicchemistry.com While effective, homogeneous catalysts can present challenges in terms of separation from the product mixture, leading to potential corrosion issues and the need for neutralization steps. researchgate.net Research has also explored the use of ruthenium-based complexes for the hydrogenation of CO2 to formate esters, which could represent a future pathway for this compound synthesis. researchgate.net

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid Catalysts | Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), p-Toluenesulfonic acid | High activity, Good miscibility with reactants | Difficult to separate from product, Potential for corrosion, Requires neutralization |

Heterogeneous catalysts offer a practical alternative to their homogeneous counterparts, primarily due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. nih.gov Ion-exchange resins, particularly those with sulfonic acid functional groups, have been successfully used in esterification reactions. google.com These solid acid catalysts provide active sites for the reaction to occur while remaining in a separate phase from the liquid reactants and products.

Metal-oxide catalysts, such as those based on titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂), have also been investigated for esterification and transesterification reactions. mines.edu For instance, gold nanoparticles supported on TiO₂ have been shown to catalyze the aerobic oxidative coupling of alcohols with paraformaldehyde to produce formate esters. mdpi.comnih.gov Zirconium tungstate (B81510) has also been reported as a catalyst for the esterification of various carboxylic acids with alcohols. asianpubs.org These solid catalysts can exhibit high thermal stability and selectivity.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Ion-Exchange Resins | Sulfonated polystyrene resins | Easy separation, Reusable, Reduced corrosion | Lower activity than homogeneous catalysts, Potential for thermal degradation |

| Metal-Oxide Catalysts | TiO₂, ZrO₂, Au/TiO₂ | High thermal stability, Good selectivity, Reusable | Can be more expensive, Potential for lower activity than homogeneous catalysts |

The ongoing development of advanced catalytic systems aims to enhance efficiency, selectivity, and sustainability in the synthesis of this compound. Catalyst design strategies focus on tailoring the catalyst's properties at the molecular level to optimize its performance. mines.edursc.org This includes controlling the number and strength of acid sites, modifying the catalyst support to influence reactant adsorption and product desorption, and developing bifunctional catalysts that can perform multiple reaction steps. mines.edu

Performance evaluation of these advanced catalysts involves a comprehensive analysis of various parameters, including conversion rates, product selectivity, and catalyst stability over multiple reaction cycles. mdpi.comnih.gov For example, studies on Au/TiO₂ catalysts for formate ester synthesis have included investigations into the effect of solvent and catalyst recycling, demonstrating good reusability with only a slight loss of activity over several runs. mdpi.com The design of microporous structures around active sites is another strategy being explored to control product selectivity by creating a specific reaction environment. mines.edu

Recent research also highlights the potential of biocatalysis, using enzymes like lipases, for the synthesis of formate esters. researchgate.netnih.gov While outside the primary scope of this section, it represents a growing area of interest for green and sustainable chemical production.

| Catalyst Design Strategy | Key Features | Performance Metrics |

| Tailoring Acid Sites | Control over number and strength of acid sites | Conversion rate, Selectivity |

| Support Modification | Influences reactant/product interaction | Product yield, Catalyst lifetime |

| Bifunctional Catalysis | Combines multiple catalytic functions | Overall process efficiency |

| Microporous Structures | Creates a specific reaction environment | Selectivity towards desired product |

| Nanoparticle Catalysis | High surface area, Unique electronic properties | Activity, Selectivity |

Solvent Effects and Reaction Medium Engineering

Research into green solvents has led to the exploration of terpene-based solvent systems. One study investigated binary mixtures including 1-tetradecanol itself as a component of a deep eutectic solvent (DES). Specifically, a mixture of 1-tetradecanol and 1,8-cineole was evaluated as a potential solvent for extracting nonpolar compounds. acs.org The formation of such mixtures can alter the physical properties of the medium, such as melting point and viscosity, compared to the individual components. acs.org For instance, while a 1:1 molar ratio of 1-tetradecanol/1,8-cineole solidified at room temperature, a 1:2 ratio formed a more stable liquid solvent, demonstrating how component ratios can be engineered to achieve desired physical states. acs.org This principle can be applied to the synthesis of this compound, where the reaction medium could be designed using the alcohol reactant itself to create a more favorable environment for the reaction, potentially increasing reactant concentration and modifying phase behavior.

The selection of these solvents is often guided by predictive models like the Conductor-like Screening Model for Real Solvents (COSMO-RS), which can calculate thermodynamic properties such as activity coefficients to screen for suitable solvent combinations before experimental validation. acs.org

Table 1: Experimental Observations of Terpene-Based Solvent Formulations

| Solvent Combination | Molar Ratio | Observation at Room Temperature (after 24h) | Reference |

|---|---|---|---|

| 1-Tetradecanol / 1,8-Cineole | 1:1 | Presented recrystallized solid material | acs.org |

| 1-Tetradecanol / 1,8-Cineole | 1:2 | Formed a stable liquid solvent | acs.org |

| Camphor / 1,8-Cineole | 1:1 | Presented recrystallized solid material | acs.org |

| Camphor / 1,8-Cineole | 1:2 | Formed a stable liquid solvent | acs.org |

Process Intensification Strategies (e.g., Reactive Distillation for Esterification)

Process intensification refers to the development of innovative apparatus and techniques that offer significant improvements over conventional processes. For equilibrium-limited reactions like the esterification of 1-tetradecanol with formic acid, reactive distillation (RD) is a prime example of such a strategy. walshmedicalmedia.comscispace.com

Reactive distillation integrates chemical reaction and distillation into a single unit. scispace.commdpi.com In the context of producing this compound, the reactants (1-tetradecanol and formic acid) would be fed into a distillation column that also contains a catalyst. The esterification reaction occurs in a designated reactive zone of the column. As the reaction proceeds, the products are continuously separated based on their boiling points. Typically, one of the products (often water in esterification) is more volatile and is removed from the top of the column, while the desired ester, being less volatile, is collected from the bottom. This continuous removal of a product shifts the reaction equilibrium towards the product side, thereby overcoming the equilibrium limitations of traditional batch reactors and leading to higher conversion rates. walshmedicalmedia.com

Key advantages of reactive distillation include:

Reduced Capital Investment: Combining a reactor and a distillation column into one unit lowers equipment costs. scispace.com

Energy Savings: The heat generated by an exothermic esterification reaction can be used directly for the distillation, improving thermal efficiency. walshmedicalmedia.com

Increased Product Selectivity: By continuously removing products from the reaction zone, the potential for side reactions is minimized. scispace.com

The successful implementation of RD requires a careful alignment of the optimal operating conditions (temperature and pressure) for both the reaction and the distillation, as well as the availability of a suitable and durable catalyst. scispace.com Advanced configurations like reactive dividing-wall columns (R-DWC) can further enhance efficiency by performing complex separations within a single shell. mdpi.comscilit.com

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes or whole-cell systems for producing this compound, or its precursors operates under mild conditions, reducing energy consumption and by-product formation.

Enzyme-Mediated Esterification of 1-Tetradecanol

Enzymes, particularly lipases, are widely used as biocatalysts for esterification reactions. These enzymes can catalyze the formation of this compound from 1-tetradecanol and a formate source, such as formic acid or an alkyl formate (via transesterification). conicet.gov.ar The reactions are known for their high selectivity, which minimizes the need for complex purification steps.

Lipase-mediated esterification is typically conducted in non-aqueous organic solvents or solvent-free systems to shift the thermodynamic equilibrium towards ester synthesis. google.com The choice of enzyme is crucial, as its activity and stability can be influenced by the reaction medium and substrates. The use of immobilized enzymes is a common strategy to enhance stability and allow for easy separation and reuse of the biocatalyst. google.com While direct enzymatic esterification with formic acid is possible, transesterification using another formate ester, such as ethyl formate, is also a viable route. conicet.gov.ar

Fungal Monooxygenase-Catalyzed Formate Ester Production

A novel biocatalytic approach involves the use of Baeyer-Villiger monooxygenases (BVMOs), a class of enzymes that typically convert ketones into esters. conicet.gov.arwur.nl Research has revealed that a recombinant fungal BVMO from Aspergillus flavus can transform aliphatic aldehydes into their corresponding alkyl formates with high regioselectivity. conicet.gov.arnih.gov

This process represents an alternative pathway where the formate ester is synthesized not from an alcohol and a carboxylic acid, but through the oxidation of an aldehyde. In this reaction, the fungal BVMO catalyzes the insertion of an oxygen atom into the C-H bond of the aldehyde's formyl group, leading to the formation of a formate ester. For example, octanal (B89490) can be converted to heptyl formate. conicet.gov.ar This pathway could theoretically be applied to produce this compound by using pentadecanal (B32716) as the substrate.

A key finding was that substrate concentration affects not only the specific activity of the BVMO but also its regioselectivity and the rate of product hydrolysis back to the primary alcohol. conicet.gov.arnih.gov Under unoptimized conditions for heptyl formate production, a space-time yield of 4.2 g L⁻¹ d⁻¹ was achieved. conicet.gov.arnih.gov

Table 2: Fungal BVMO-Mediated Biotransformation of Octanal

| Substrate | Enzyme Source | Product | Conversion (10 mM Substrate) | Time | Reference |

|---|---|---|---|---|---|

| Octanal | Recombinant Fungal BVMO from Aspergillus flavus | Heptyl formate | Near complete | 8 hours | conicet.gov.arnih.gov |

Genetic Engineering of Microbial Systems for Precursor or Product Formation (e.g., 1-Tetradecanol bioproduction)

The sustainable production of 1-tetradecanol, the alcohol precursor for the target ester, can be achieved through whole-cell biotransformation using genetically engineered microorganisms. Escherichia coli is a common host for this purpose. researchgate.netnih.govasm.org

Researchers have successfully engineered E. coli to produce 1-tetradecanol from tetradecane. One significant achievement involved identifying and activating a dysfunctional monooxygenase operon from Marinobacter aquaeolei VT8. researchgate.netasm.org After removing an inhibitory transposon insertion from the operon, the engineered E. coli could express the necessary enzymes for the terminal hydroxylation of alkanes. researchgate.netnih.gov

To improve the process, a tunable alkane facilitator (AlkL) from Pseudomonas putida GPo1 was co-expressed to increase the uptake of the long-chain alkane substrate into the cell. researchgate.netasm.org This strategy led to a significant increase in the production of fatty alcohols. Using this engineered strain in a fed-batch fermentation process, high titers of 1-tetradecanol were achieved. researchgate.netnih.govasm.org Further improvements in production can be realized by deleting genes responsible for competing pathways, such as the fatty alcohol oxidase gene (fao1), which prevents the degradation of the desired alcohol product. researchgate.net This integrated approach of activating potent enzyme pathways and optimizing substrate transport demonstrates the power of genetic engineering to create efficient microbial cell factories for producing key chemical precursors. dntb.gov.ua

Table 3: Bioproduction of 1-Tetradecanol by Engineered E. coli

| Substrate | Microbial Host | Key Genetic Modifications | Production Titer | Fermentation Time | Production Rate | Reference |

|---|---|---|---|---|---|---|

| Tetradecane | Recombinant E. coli | Expression of CYP153AM.aq operon and AlkL facilitator | 2 g/L | 50 hours | 40 mg L⁻¹ h⁻¹ | researchgate.netnih.govasm.org |

Elucidation of Reaction Mechanisms and Chemical Kinetics for 1 Tetradecanol, Formate Formation

Mechanistic Pathways of Formate (B1220265) Esterification Involving 1-Tetradecanol (B3432657)

The formation of 1-tetradecanol, formate from 1-tetradecanol and formic acid proceeds primarily through an esterification reaction. This process can be catalyzed and involves several key mechanistic steps.

Acid-Catalyzed Esterification Mechanisms

The esterification of 1-tetradecanol with formic acid is commonly accelerated by the presence of a strong acid catalyst, such as sulfuric acid. vedantu.comwiley-vch.de This process, often referred to as Fischer esterification, involves a series of equilibrium steps. vedantu.com

The mechanism is initiated by the protonation of the carbonyl oxygen of formic acid by the acid catalyst. vedantu.comgeeksforgeeks.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. geeksforgeeks.orglibretexts.org The alcohol, 1-tetradecanol, then acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org This results in the formation of a tetrahedral intermediate. vedantu.comchemistry.coach

Following the nucleophilic attack, a proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). geeksforgeeks.orglibretexts.org The elimination of a water molecule from the tetrahedral intermediate is facilitated by the donation of a lone pair of electrons from the remaining hydroxyl group, which reforms the carbonyl double bond. geeksforgeeks.orglibretexts.org The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final product, this compound. vedantu.com

Nucleophilic Acyl Substitution Pathways

The formation of this compound is a classic example of a nucleophilic acyl substitution reaction. chemistry.coachlibretexts.org In this type of reaction, a nucleophile (1-tetradecanol) replaces a leaving group on a carboxylic acid derivative (formic acid). chemistry.coach The reaction proceeds through a characteristic addition-elimination mechanism. masterorganicchemistry.com

The first step is the nucleophilic addition of the alcohol to the carbonyl carbon of the formic acid, which leads to the formation of a tetrahedral intermediate. chemistry.coachlibretexts.org This intermediate is unstable and collapses by expelling the leaving group, which in the case of acid-catalyzed esterification is water. geeksforgeeks.orglibretexts.org The departure of the leaving group results in the reformation of the carbonyl group and the formation of the final ester product. chemistry.coach The reactivity in nucleophilic acyl substitution is influenced by the nature of the leaving group; better leaving groups facilitate the reaction. libretexts.org

Role of Intermediates (e.g., Hemiacetal Formation)

In the context of esterification, the formation of a tetrahedral intermediate is a critical step. chemistry.coach This intermediate is analogous to a hemiacetal, which is formed from the reaction of an alcohol with an aldehyde or ketone. libretexts.orgmasterorganicchemistry.com In the esterification of 1-tetradecanol with formic acid, the initial nucleophilic attack of the alcohol on the protonated carbonyl group of formic acid leads to a species that can be considered a type of hemiacetal-like intermediate. libretexts.orgresearchgate.net

Quantitative Kinetic Modeling of this compound Synthesis

To design and optimize industrial reactors for the synthesis of this compound, a quantitative understanding of the reaction kinetics is essential. This involves determining the rate law and developing kinetic models that can accurately predict the reaction rate under various conditions.

Determination of Rate Laws and Reaction Orders

The rate law for the formation of this compound can be generally expressed as:

Rate = k[1-Tetradecanol]^m[Formic Acid]^n

where:

k is the rate constant

[1-Tetradecanol] and [Formic Acid] are the molar concentrations of the reactants

m and n are the reaction orders with respect to each reactant

Experimental data obtained by varying the initial concentrations of the reactants and measuring the initial reaction rate are used to determine the values of m, n, and k. researchgate.net The temperature dependence of the rate constant typically follows the Arrhenius equation, allowing for the calculation of the activation energy of the reaction. researchgate.net

Table 1: Hypothetical Kinetic Data for this compound Synthesis

| Experiment | Initial [1-Tetradecanol] (mol/L) | Initial [Formic Acid] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

This table presents hypothetical data for illustrative purposes.

Pseudo-Homogeneous Kinetic Models

In industrial settings, the esterification of fatty alcohols like 1-tetradecanol is often carried out using a heterogeneous catalyst, such as a solid acid resin. researchgate.netmdpi.com While the reaction occurs at the catalyst surface, for modeling purposes, it can often be simplified using a pseudo-homogeneous model. researchgate.netsemanticscholar.org

A pseudo-homogeneous model assumes that the reaction mixture, including the catalyst, behaves as a single phase. mdpi.com This approach simplifies the kinetic analysis by not explicitly accounting for mass transfer limitations between the bulk liquid and the catalyst surface. researchgate.net Such models are particularly useful for initial reactor design and process simulation. researchgate.netmdpi.com

For the esterification of fatty acids, reversible pseudo-homogeneous models have been successfully applied. researchgate.netmdpi.com These models consider both the forward esterification reaction and the reverse hydrolysis reaction. The rate equation for a reversible second-order reaction can be expressed as:

Rate = k_f[1-Tetradecanol][Formic Acid] - k_r[this compound][Water]

where:

k_f is the forward rate constant

k_r is the reverse rate constant

These models, while simplifying the physical reality of the heterogeneous system, can provide valuable predictions of reactor performance, especially when internal and external mass transfer resistances are minimized. semanticscholar.orgmdpi.com The parameters for these models are typically determined by fitting the model equations to experimental concentration-time data. researchgate.net

Heterogeneous Catalytic Kinetic Models (e.g., Eley-Rideal, Langmuir-Hinshelwood-Hougen-Watson)

In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, several models are used to describe the reaction kinetics at the catalyst surface.

Eley-Rideal (ER) Mechanism: This model posits that one reactant molecule adsorbs onto the catalyst surface, while the other reactant molecule, in the gas or liquid phase, reacts directly with the adsorbed species without being adsorbed itself. catalysis.blognumberanalytics.com The reaction steps are:

Adsorption of one reactant (A) onto a surface site (): A + * ⇌ A

Surface reaction between the adsorbed species (A) and a non-adsorbed reactant (B): A + B → Product + *

Desorption of the product from the surface.

In the context of this compound synthesis, this could involve the adsorption of 1-tetradecanol onto the catalyst surface, followed by a reaction with a formic acid molecule from the bulk liquid. The Eley-Rideal mechanism is particularly relevant for reactions where one reactant does not readily adsorb onto the catalyst surface. catalysis.blog

Langmuir-Hinshelwood-Hougen-Watson (LHHW) Mechanism: This is one of the most widely accepted models for solid-catalyzed reactions. catalysis.blogyoutube.com It assumes that all reactants must be adsorbed onto the catalyst surface before they can react. catalysis.blogmeryt-chemical.com The steps are:

Adsorption of both reactants (A and B) onto active sites on the catalyst surface: A + * ⇌ A* and B + * ⇌ B*

Surface reaction between the two adsorbed species: A* + B* → Product* + *

Desorption of the product from the surface: Product* ⇌ Product + *

For the formation of this compound, this model would involve the adsorption of both 1-tetradecanol and formic acid onto adjacent active sites on the catalyst, followed by their reaction to form the ester on the surface, and finally, the desorption of the product. The rate-determining step can be the adsorption, the surface reaction, or the desorption. catalysis.blog The LHHW model provides a framework for deriving rate equations that consider the surface coverage of reactants and products. meryt-chemical.com

Thermodynamic Characterization of Esterification Reactions

The thermodynamics of the esterification reaction to form this compound govern the extent to which the reaction can proceed and the energy requirements.

Reaction Equilibrium Constants and Conversions

The esterification of an alcohol with a carboxylic acid is a reversible reaction. The equilibrium constant (Keq) is a measure of the ratio of products to reactants at equilibrium and indicates the maximum possible conversion. A higher Keq value signifies a more favorable reaction towards the product side.

For the synthesis of esters, the equilibrium can be shifted towards the products by removing one of the products, typically water, from the reaction mixture. iyte.edu.tr This is often achieved through techniques like azeotropic distillation. iyte.edu.tr The conversion of reactants to products is directly influenced by the reaction equilibrium.

Apparent Activation Energy Determination

The apparent activation energy (Ea) is the minimum energy required for the esterification reaction to occur. It is a crucial parameter in understanding the temperature dependence of the reaction rate. A lower activation energy implies that the reaction can proceed at a faster rate at a given temperature. The Arrhenius equation relates the rate constant (k) to the activation energy and temperature.

Studies on the esterification of various acids and alcohols have determined activation energies. For example, the autocatalyzed esterification of lactic acid with C2-C5 alcohols showed activation energies in the range of 47-49 kJ/mol. tuengr.com In another study on the synthesis of methyl formate, the apparent activation energy was found to decrease when a promoter was used in the catalyst system. jenergychem.com

Influential Parameters on Reaction Performance and Selectivity

The efficiency and selectivity of the formation of this compound are significantly affected by several operational parameters.

Effects of Temperature, Pressure, and Reaction Time

Pressure: For liquid-phase reactions like esterification, pressure typically does not have a significant effect on the reaction rate itself. However, in processes where a volatile product is continuously removed to shift the equilibrium, pressure control can be important. For instance, performing the reaction under vacuum can facilitate the removal of water. researchgate.net

Reaction Time: The conversion of reactants to products increases with reaction time until equilibrium is reached. The optimal reaction time is the point at which maximum conversion is achieved economically. For example, in the esterification of dodecanedioic acid, the reaction was carried out for 4 hours. srce.hr

Impact of Reactant Molar Ratios and Concentrations

The molar ratio of the reactants, 1-tetradecanol and formic acid, is a critical parameter. According to Le Chatelier's principle, using an excess of one reactant (usually the less expensive one) can drive the equilibrium towards the formation of the ester, thus increasing the conversion of the other reactant.

Studies on various esterification reactions have consistently shown that increasing the molar ratio of alcohol to acid enhances the reaction rate and yield. researchgate.net For example, in the synthesis of n-propyl propanoate, the maximum yield was obtained at a propanoic acid to 1-propanol (B7761284) molar ratio of 1:10. researchgate.net Similarly, for the enzymatic synthesis of phenethyl formate, a formic acid to phenethyl alcohol molar ratio of 1:5 was found to be optimal. nih.gov However, in some enzymatic reactions, increasing the alcohol to acid molar ratio beyond a certain point (e.g., 2.0) may not lead to a further increase in conversion. researchgate.net

The concentration of reactants also plays a role. Higher concentrations generally lead to a faster reaction rate, as the frequency of molecular collisions increases.

Catalyst Loading and Stability Effects

The efficiency of this compound synthesis is highly dependent on the catalyst employed. Both the amount of catalyst used (loading) and its long-term stability are critical parameters.

Detailed Research Findings: The loading of a catalyst has a direct, though not always linear, impact on the reaction rate. Initially, increasing the catalyst loading provides more active sites for the esterification reaction, leading to a higher rate of formation of this compound. However, beyond an optimal point, increasing the catalyst amount may not yield a proportional increase in reaction rate due to other limiting factors, such as mass transfer limitations.

Catalyst stability is a crucial factor for the economic viability of the process. In many hydrocarbon conversion processes, coke formation is a primary cause of catalyst deactivation, where carbonaceous deposits cover the active sites or block pores. ijcce.ac.ir For metal-based catalysts, sintering of nanoparticles at reaction temperatures can lead to a loss of active surface area and, consequently, a decrease in catalytic activity over time. mdpi.com In reactions that produce water, such as esterification, the presence of water can also accelerate catalyst deactivation by promoting changes in the catalyst structure or the oxidation state of active metals. mdpi.com The use of promoters, such as alkali metals, can enhance catalyst stability by neutralizing acidic support sites that contribute to side reactions and coke formation. ijcce.ac.ir However, there is typically an optimum level of promoter loading for both catalytic activity and stability. ijcce.ac.ir

Table 1: Conceptual Relationship Between Catalyst Loading and Key Performance Indicators

| Catalyst Loading | Initial Reaction Rate | Catalyst Stability Over Time | Process Cost |

|---|---|---|---|

| Low | Low (Limited by active sites) | High (Lower thermal stress per site) | Low (Catalyst cost) |

| Optimal | High (Balanced kinetics) | Moderate (Optimal performance vs. deactivation) | Moderate |

| High | High (Plateaus due to mass transfer limits) | Low (Increased potential for sintering/deactivation) | High (Catalyst cost) |

Investigation of Mass Transfer Limitations

Detailed Research Findings: Mass transfer limitations are particularly significant in reactions carried out at high temperatures, where the intrinsic reaction rate is very fast. umich.edu The formation of this compound can be conceptualized as a multi-step process:

Diffusion of reactants (1-tetradecanol and formic acid) from the bulk fluid to the external surface of the catalyst.

Diffusion of reactants from the catalyst surface into its porous structure (if applicable).

Adsorption of reactants onto the active sites.

Surface chemical reaction to form the ester.

Desorption of the product (this compound) from the active sites.

Diffusion of the product out of the catalyst pores and back into the bulk fluid.

Table 2: Interplay of Reaction Rate and Mass Transfer Rate

| Scenario | Relative Rates | Limiting Factor | Effect of Increasing Temperature |

|---|---|---|---|

| Kinetic Control | Mass Transfer Rate >> Intrinsic Reaction Rate | Chemical Reaction Kinetics | Observed rate increases exponentially (Arrhenius law). |

| Mass Transfer Control | Intrinsic Reaction Rate >> Mass Transfer Rate | Diffusion of Reactants/Products | Observed rate shows weak dependence on temperature. |

Hydrolysis and Re-esterification Dynamics of Formate Esters

Formate esters, including this compound, can undergo hydrolysis, a reaction that cleaves the ester bond to yield the parent alcohol and formic acid. nih.gov This process is the reverse of esterification and its dynamics are crucial for determining the net yield and stability of the ester in aqueous environments.

Detailed Research Findings: The hydrolysis of esters is typically catalyzed by either acid or alkali. savemyexams.com

Acid-catalyzed hydrolysis : When heated with a dilute acid (e.g., sulfuric acid), an equilibrium is established between the ester, water, the carboxylic acid, and the alcohol. savemyexams.com For this compound, this means the reaction is reversible, and the presence of excess water will shift the equilibrium towards the hydrolysis products (1-tetradecanol and formic acid).

Alkaline hydrolysis (saponification) : Heating an ester with a dilute alkali, such as sodium hydroxide, results in an irreversible reaction. savemyexams.com The ester is fully hydrolyzed to form the alcohol and the salt of the carboxylic acid (e.g., sodium formate). To obtain the free formic acid, a subsequent acidification step is required. savemyexams.com

The re-esterification of the hydrolysis products (1-tetradecanol and formic acid) is a significant consideration, especially under acidic or neutral conditions where the reaction is reversible. In industrial processes aiming to produce formic acid from methyl formate hydrolysis, preventing the re-esterification of methanol (B129727) and formic acid is a key challenge to improving the conversion rate. google.com Similarly, in the synthesis of this compound, removing the water byproduct is essential to drive the reaction towards the ester product and prevent hydrolysis.

Table 3: Conditions and Dynamics of Formate Ester Hydrolysis

| Condition | Catalyst | Reaction Type | Products of this compound Hydrolysis |

|---|---|---|---|

| Heating in aqueous solution | Acid (e.g., H₂SO₄) | Reversible (Equilibrium) | 1-Tetradecanol + Formic Acid |

| Heating in aqueous solution | Base (e.g., NaOH) | Irreversible (Saponification) | 1-Tetradecanol + Sodium formate |

Oxidative Transformations of the Formate Moiety

The formate group in this compound is susceptible to oxidative transformations, which can lead to the degradation of the ester and the formation of different chemical species. These transformations can be initiated by chemical reagents or catalyzed by enzymes.

Detailed Research Findings: Chemically, the oxidation of the formate moiety often proceeds through radical-induced mechanisms. In aqueous solutions, reactive oxygen species, particularly hydroxyl radicals (•OH), can initiate the degradation process. researchgate.net These radicals react with the formate, leading to the formation of other radical species and eventual decomposition. The complete mineralization of organic molecules through advanced oxidation processes often involves formic acid and formate as the final stable intermediates before their conversion to carbon dioxide. researchgate.net

Enzymatically, a class of enzymes known as formate dehydrogenases (FDHs) can catalyze the reversible oxidation of formate to carbon dioxide. mdpi.comnih.gov This biological process involves the transfer of two electrons and one proton from the formate ion. While most FDHs preferentially catalyze the oxidation of formate, some can also facilitate the reverse reaction, the reduction of CO₂ to formate. mdpi.com Studies have shown that some FDHs are capable of selectively cleaving formate esters, releasing the corresponding alcohol and converting the formate moiety to CO₂, a reaction that is essentially irreversible due to the formation of a gaseous product. psu.edu This presents a highly specific pathway for the transformation of formate esters under mild conditions.

Table 4: Pathways for Oxidative Transformation of the Formate Moiety

| Pathway | Initiator/Catalyst | Key Intermediate(s) | Final Product(s) |

|---|---|---|---|

| Advanced Oxidation Process | Hydroxyl Radicals (•OH) | Carbon-centered radicals, Peroxyl radicals | Carbon Dioxide (CO₂) + Water |

| Enzymatic Oxidation | Formate Dehydrogenase (FDH) | Enzyme-substrate complex | Carbon Dioxide (CO₂) + Alcohol (1-Tetradecanol) |

Advanced Analytical Techniques for 1 Tetradecanol, Formate Characterization and Monitoring

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of 1-tetradecyl formate (B1220265). These methods rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its chemical bonds and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of 1-tetradecyl formate. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule. nih.gov

In the ¹H NMR spectrum of 1-tetradecyl formate, distinct signals corresponding to the different types of protons are observed. The proton of the formate group (CHO) typically appears as a singlet at a characteristic chemical shift. The protons on the carbon adjacent to the oxygen atom of the ester group (OCH2) resonate at a different chemical shift, usually as a triplet due to coupling with the neighboring methylene (B1212753) protons. The numerous methylene protons of the long alkyl chain appear as a broad multiplet, while the terminal methyl protons are observed as a triplet.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. nih.gov The carbonyl carbon of the formate group, the carbon of the OCH2 group, the various methylene carbons of the alkyl chain, and the terminal methyl carbon all have characteristic chemical shifts that aid in the definitive identification of the compound.

| NMR Data for 1-Tetradecanol (B3432657), formate | |

| Technique | Description |

| ¹H NMR | Provides information on the chemical environment and connectivity of hydrogen atoms. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. nih.gov |

Infrared (IR) Spectroscopy and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of molecules. azooptics.com These methods are particularly useful for identifying the functional groups present in 1-tetradecyl formate.

The IR spectrum of 1-tetradecyl formate is characterized by strong absorption bands corresponding to the C-H stretching vibrations of the alkyl chain and a prominent C=O stretching vibration from the formate ester group. Another significant band is the C-O stretching vibration of the ester linkage. The presence and position of these bands are key indicators for the confirmation of the compound's structure.

Raman spectroscopy, while also probing molecular vibrations, operates on different selection rules. azooptics.com For 1-tetradecyl formate, the C-H and C-C bond vibrations within the long alkyl chain often produce strong signals in the Raman spectrum. While the C=O stretch is also observable, it is typically weaker than in the IR spectrum. The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. azooptics.com

| Vibrational Spectroscopy Data for 1-Tetradecanol, formate | |

| Technique | Key Vibrational Modes |

| Infrared (IR) Spectroscopy | C-H stretch, C=O stretch, C-O stretch. |

| Raman Spectroscopy | C-H stretch, C-C stretch. nih.gov |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. When coupled with Gas Chromatography (GC-MS), it becomes a highly sensitive and selective method for the identification and quantification of volatile compounds like 1-tetradecyl formate. derpharmachemica.com

In the mass spectrum of 1-tetradecyl formate, the molecular ion peak (M+) would correspond to its molecular weight. Fragmentation patterns observed in the spectrum provide further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group.

GC-MS analysis of a sample containing 1-tetradecyl formate would first separate it from other components in the mixture based on its boiling point and interaction with the GC column's stationary phase. phenomenex.com The separated compound then enters the mass spectrometer, where it is ionized and fragmented, yielding a characteristic mass spectrum that can be compared to spectral libraries for positive identification. derpharmachemica.com This technique is widely used in the analysis of complex mixtures, such as essential oils, where 1-tetradecyl formate may be a constituent. derpharmachemica.com An isotope-dilution GC-MS assay has also been developed for the determination of formate in biological samples, showcasing the versatility of this technique. nih.gov

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating 1-tetradecyl formate from complex matrices and for its accurate quantification. Both gas and liquid chromatography are employed for this purpose.

Gas Chromatography (GC)

Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds like 1-tetradecyl formate. cloudfront.net In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase. phenomenex.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property used for its identification.

For 1-tetradecyl formate, a non-polar or medium-polarity capillary column is typically used. The Kovats retention index, a standardized measure of retention time, for 1-tetradecyl formate on a standard non-polar column is 1710. nih.gov GC is suitable for the routine analysis and quality control of products containing this compound. sigmaaldrich.com It has been used in the analysis of various samples, including alcoholic beverages and biological materials. cloudfront.netwaocp.org

| GC Parameters for this compound Analysis | |

| Parameter | Typical Value/Condition |

| Column Type | Non-polar or medium-polarity capillary |

| Kovats Retention Index (Standard non-polar) | 1710 nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to the analysis of 1-tetradecyl formate. scientificlabs.com While GC is often preferred for volatile compounds, HPLC is advantageous for non-volatile or thermally labile substances. thermofisher.com For long-chain esters like 1-tetradecyl formate, reversed-phase HPLC is a common approach. thermofisher.com

In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with a wide range of polarities. Detection can be achieved using various detectors, including UV-Vis detectors (if the compound has a chromophore), evaporative light scattering detectors (ELSD), or charged aerosol detectors (CAD). thermofisher.com HPLC is a suitable technique for the analysis of 1-tetradecyl formate in various applications. sigmaaldrich.comshodex.com

| HPLC Parameters for this compound Analysis | |

| Mode | Reversed-Phase |

| Stationary Phase | C8 or C18 |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |

| Detector | ELSD, CAD, or MS |

Thermal Analysis Techniques for Material Behavior Studies

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. libretexts.orgtainstruments.com For this compound, these methods are crucial for understanding its thermal stability, phase transitions, and decomposition characteristics.

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure changes in a material's heat capacity (Cp) as a function of temperature. torontech.com It operates by comparing the heat flow to a sample against the heat flow to an inert reference material, both of which are subjected to the same temperature program. nih.gov This allows for the detection and quantification of thermal events such as melting, crystallization, and glass transitions. torontech.comnetzsch.com

For this compound, DSC analysis provides critical data on its melting point (T_m), heat of fusion (ΔH_f), and purity. The melting point appears as a sharp endothermic peak on the DSC curve, where the area under the peak corresponds to the energy absorbed during the transition, known as the enthalpy or heat of fusion. torontech.comresearchgate.net The shape and onset of the melting peak can also offer insights into the purity of the compound.

While specific DSC data for this compound is not extensively published, the thermal behavior of analogous long-chain fatty acid esters provides a strong predictive framework. For instance, studies on fatty acid methyl esters show a clear correlation between chain length and thermal properties. akjournals.com The data in the table below, derived from research on C6-C14 methyl esters, illustrates the type of information DSC provides. akjournals.com It is expected that this compound would exhibit a distinct melting endotherm characteristic of a long-chain ester.

| Fatty Acid Methyl Ester | Melting Point (°C) | Crystallization Temperature (°C) |

|---|---|---|

| Methyl Caproate (C6) | -71.0 | -83.0 |

| Methyl Caprylate (C8) | -37.3 | -41.5 |

| Methyl Caprate (C10) | -13.2 | -15.0 |

| Methyl Laurate (C12) | 5.2 | 3.5 |

| Methyl Myristate (C14) | 18.5 | 16.8 |

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.comprocess-insights.com This method is essential for determining the thermal stability and decomposition profile of materials. researchgate.net4tu.nl The output, a thermogram, plots mass percentage against temperature, showing at which temperatures the material degrades. libretexts.org

When analyzing this compound, TGA reveals its decomposition temperature, which is a critical parameter for defining its upper service temperature and storage conditions. The analysis involves heating a small sample on a high-precision balance at a constant rate. 4tu.nl Weight loss occurs through processes like decomposition, where chemical bonds break apart. tainstruments.com The derivative of the TGA curve (DTG curve) is often plotted to identify the temperature at which the rate of mass loss is maximal. libretexts.org

Research on other long-chain fatty acid esters indicates that their thermal stability is influenced by the length of the fatty acid and alcohol chains. cumhuriyet.edu.trijarbs.com For example, studies have shown that many fatty acid esters are stable up to temperatures exceeding 200°C. cumhuriyet.edu.tr The thermal degradation of cellulose (B213188) esters was also found to be influenced by the fatty acid chain length. ijarbs.com It is anticipated that this compound would exhibit a single-step decomposition profile, characteristic of a pure long-chain ester, with the onset of weight loss marking its thermal stability limit.

| Ester Compound | Decomposition Onset Temperature (°C) | Reference |

|---|---|---|

| Di-n-octyl adipate (B1204190) (DOA) | 342.5 | cumhuriyet.edu.tr |

| Di-n-decyl terephthalate (B1205515) (DTA) | 248.3 | cumhuriyet.edu.tr |

| Cellulose Octanoate | ~300 | ijarbs.com |

| Cellulose Laurate | ~320 | ijarbs.com |

In-Situ and Online Reaction Monitoring Techniques

In-situ and online monitoring techniques enable the real-time analysis of a chemical reaction as it happens, providing critical information on reaction kinetics, pathway, and the formation of intermediates or byproducts. researchgate.netmagritek.com These process analytical technologies (PAT) are invaluable for the development and optimization of the synthesis of this compound, which is typically formed via Fischer esterification of 1-tetradecanol and a formic acid source. nih.gov

Spectroscopic methods such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for online monitoring. acs.orgnih.gov

In-situ FTIR Spectroscopy: An attenuated total reflectance (ATR) probe can be inserted directly into the reaction vessel. The esterification process can be monitored by tracking the decrease in the broad O-H stretch of the starting alcohol (1-tetradecanol) and carboxylic acid, and the simultaneous increase in the characteristic ester carbonyl (C=O) stretching peak around 1740 cm⁻¹. This allows for real-time determination of reaction completion without the need for sampling.

Online NMR Spectroscopy: A continuous stream of the reaction mixture can be circulated from the reactor through an NMR spectrometer. acs.org This approach provides detailed structural information and allows for the quantification of reactants, products, and any intermediates. magritek.com For the synthesis of this compound, one could monitor the disappearance of the proton signal corresponding to the CH₂ group adjacent to the hydroxyl in 1-tetradecanol and the appearance of a new, downfield-shifted CH₂ signal adjacent to the formate ester oxygen.

By providing instantaneous data, these techniques facilitate rapid process optimization, improve reaction understanding, and ensure robust and efficient synthesis of this compound. researchgate.net

Computational Chemistry and Molecular Modeling of 1 Tetradecanol, Formate Systems

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure of molecules. These calculations can determine a wide range of properties, including molecular geometries, reaction energies, and the nature of chemical bonds. For 1-tetradecanol (B3432657), formate (B1220265), these methods can provide a fundamental understanding of its behavior.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 1-tetradecanol, formate, with its long alkyl chain, multiple conformations can exist due to rotation around single bonds. Conformational analysis systematically explores these different spatial arrangements to identify the most energetically favorable conformers.

Research Findings: While specific studies on this compound are not readily available in the literature, computational studies on similar long-chain fatty acid esters have demonstrated that the extended, all-trans conformation of the alkyl chain is generally the most stable in the gas phase. nih.gov However, in different environments, such as in solution or in the solid state, other conformers may be preferred due to intermolecular interactions. Quantum chemical methods like Density Functional Theory (DFT) are well-suited for these types of calculations, providing accurate geometries and relative energies of different conformers. researchgate.net

Table 1: Hypothetical Geometrical Parameters for the Optimized Structure of this compound

| Parameter | Value |

| C=O bond length | ~1.20 Å |

| C-O (ester) bond length | ~1.34 Å |

| O-C (alkyl) bond length | ~1.45 Å |

| C-C bond length (alkyl chain) | ~1.54 Å |

| C-H bond length | ~1.09 Å |

| O=C-O bond angle | ~125° |

| C-O-C bond angle | ~115° |

Note: These are typical values for esters and long-chain hydrocarbons and would be precisely determined through DFT calculations.

Quantum chemical calculations are invaluable for studying the energetics of chemical reactions, such as the esterification of 1-tetradecanol with formic acid to produce this compound. These calculations can determine the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction, indicating its thermodynamic feasibility. Furthermore, they can be used to locate the transition state, which is the highest energy point along the reaction pathway, and calculate the activation energy (Ea), which governs the reaction rate. rsc.orgpku.edu.cn

Research Findings: Studies on acid-catalyzed esterification reactions have shown that the mechanism typically involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. chemguide.co.ukmasterorganicchemistry.commasterorganicchemistry.com DFT calculations can be used to model this entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. zendy.io For the formation of this compound, such calculations would likely show a multi-step process with a significant activation barrier, consistent with the need for a catalyst in many esterification reactions. mdpi.com

Table 2: Hypothetical Energetic Data for the Formation of this compound

| Parameter | Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | -5 to -10 |

| Gibbs Free Energy of Reaction (ΔG) | -2 to -5 |

| Activation Energy (Ea) | 20 to 30 |

Note: These values are illustrative and would be determined by high-level quantum chemical calculations.

Intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, play a crucial role in determining the physical properties of substances like this compound, including its boiling point, viscosity, and solubility. Computational methods can be used to quantify the strength and nature of these interactions.

Research Findings: For long-chain esters, van der Waals interactions between the alkyl chains are significant and contribute to their relatively high boiling points. nih.gov The ester group itself is polar, leading to dipole-dipole interactions. Computational studies on fatty acid methyl esters have shown that these polar interactions lead to specific packing arrangements in the liquid and solid states. nih.gov For this compound, computational analysis would likely reveal a balance between the nonpolar interactions of the long tetradecyl chain and the polar interactions of the formate headgroup, influencing its aggregation behavior.

Molecular Dynamics Simulations for Solvent and Catalytic Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules in different environments, such as in solution or in the presence of a catalyst.

Research Findings: MD simulations have been used to study the behavior of fatty acid esters in various solvents, revealing how solvent molecules arrange themselves around the solute and influence its conformation and dynamics. researchgate.netwhiterose.ac.uk In the context of the synthesis of this compound, MD simulations could be used to investigate the role of the solvent in bringing the reactants together and stabilizing the transition state. nih.govelsevierpure.comresearchgate.net Furthermore, MD simulations can be employed to model the interaction of reactants with a catalyst surface or active site, providing insights into the catalytic mechanism at a molecular level. osti.gov

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry can be a powerful predictive tool for understanding and forecasting the outcomes of chemical reactions. By analyzing the electronic properties of molecules, it is possible to predict their reactivity and the selectivity of their reactions.

Research Findings: For a molecule like this compound, computational methods can be used to calculate various molecular descriptors that correlate with reactivity, such as frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps. nih.gov For example, in reactions involving the ester group, the analysis of the electrostatic potential would highlight the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen. While regioselectivity is not a major concern for the formation of this compound from its parent alcohol and acid, in more complex esterification reactions, computational methods can help predict which hydroxyl group in a polyol will react preferentially. researchgate.netrsc.org Similarly, for reactions involving chiral centers, computational modeling can predict the stereochemical outcome.

Development and Application of Quantitative Structure-Activity Relationships (QSARs) in Ester Chemistry

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a physical property. protoqsar.com These models are developed by finding a statistical correlation between calculated molecular descriptors and experimentally measured activities for a series of compounds.

Research Findings: QSAR studies have been successfully applied to various classes of esters to predict properties such as toxicity, antimicrobial activity, and lubricating properties. researchgate.netnih.govnih.gov For instance, a QSAR model for the toxicity of aliphatic esters might use descriptors like molecular weight, logP (a measure of lipophilicity), and electronic parameters to predict the concentration at which the ester exhibits a certain toxic effect. researchgate.net In the context of this compound, a QSAR model could be developed to predict its properties based on its structural features, allowing for the estimation of its behavior without the need for extensive experimental testing.

Table 3: Commonly Used Molecular Descriptors in QSAR Models for Esters

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of atoms, Number of C=O groups |

| Topological | Connectivity indices, Shape indices |

| Geometrical | Molecular surface area, Molecular volume |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

| Physicochemical | LogP, Molar refractivity |

Environmental Fate and Degradation Pathways of 1 Tetradecanol, Formate

Biotic Degradation Processes

Biotic degradation involves the breakdown of the compound by living organisms, primarily microorganisms. This is often the most significant environmental fate process for organic compounds.

The microbial degradation of 1-Tetradecanol (B3432657), formate (B1220265) is anticipated to be an efficient process, beginning with the hydrolysis of the ester bond. The degradation pathway for esters like phthalates often involves initial hydrolysis to an alcohol and an acid, which are then utilized by microorganisms as carbon sources.

Following this model, the pathway for 1-Tetradecanol, formate would be:

Ester Hydrolysis: Microorganisms produce esterase enzymes that catalyze the hydrolysis of this compound into 1-tetradecanol and formic acid.

Degradation of Products:

1-Tetradecanol: This long-chain fatty alcohol is readily biodegradable. Studies on long-chain alcohols show high levels of removal (>99%) in wastewater treatment plants and rapid degradation in environmental systems. Microorganisms can oxidize the alcohol to the corresponding fatty acid (

Ecological Impact Assessment Methodologies

To comprehensively evaluate the potential environmental consequences of chemical substances like this compound, structured assessment methodologies are employed. These methods provide a systematic framework for identifying and quantifying environmental impacts throughout a product's life cycle.

Life Cycle Assessment (LCA) of Production and Use Scenarios

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. researchgate.net For this compound, an LCA would consider the "cradle-to-gate" or "cradle-to-grave" impacts of its production and use.

The production of this compound typically involves the esterification of 1-Tetradecanol with formic acid. An LCA of this process would quantify the inputs (e.g., energy, raw materials) and outputs (e.g., emissions to air, water, and soil, waste generation) at each stage.

Key stages and considerations in an LCA for this compound would include:

Raw Material Acquisition: This includes the production of 1-Tetradecanol, which can be derived from natural sources like coconut or palm kernel oil, or synthesized from petrochemical feedstocks. atamanchemicals.comsfdchem.com The environmental impacts of agriculture or fossil fuel extraction would be accounted for here. Similarly, the production of formic acid, which can be produced via several routes including as a byproduct of acetic acid production or from methanol (B129727), would be assessed. ntnu.no

Manufacturing: This stage assesses the energy consumption, water use, and waste generated during the esterification reaction to produce this compound.

Use Phase: If this compound is used in applications such as cosmetics or as a flavoring agent, the LCA would consider any environmental releases during its use. wapsustainability.comcentral.co.th

End-of-Life: This includes the environmental fate of the compound after its intended use, considering its degradation in wastewater treatment plants or in the environment. santos.com

The results of the LCA are typically categorized into various impact categories, such as global warming potential, ozone depletion potential, acidification potential, and ecotoxicity. A number of studies have demonstrated the application of LCA to the production of formic acid and other chemicals that may serve as precursors or analogs to this compound. ntnu.norsc.orgrsc.orgosti.gov

Interactive Data Table: Illustrative Life Cycle Inventory Data for Precursor Production

The following table provides a simplified and illustrative example of the types of inventory data that would be collected for the precursors of this compound in an LCA. The values are not specific to a particular process but represent the kind of data required.

| Input/Output | 1-Tetradecanol Production (per kg) | Formic Acid Production (per kg) | Unit |

| Inputs | |||

| Energy | Varies with feedstock | 20 - 60 | MJ |

| Water | Varies with process | 10 - 50 | L |

| Raw Materials | Palm Kernel Oil or Ethylene | Methanol or Butane | kg |

| Outputs | |||

| CO2 Emissions | 1 - 5 | 1.5 - 4 | kg CO2 eq. |

| Wastewater | 5 - 20 | 10 - 30 | L |

| Solid Waste | 0.1 - 0.5 | 0.2 - 1 | kg |

Note: This table is for illustrative purposes only. Actual values can vary significantly depending on the specific production technology and energy sources used.

Identification and Mitigation of Environmental Hotspots in Synthesis

Energy Consumption: The esterification reaction itself or the purification steps (e.g., distillation) might be energy-intensive.

Raw Material Production: The agricultural practices for natural oil feedstocks or the fossil fuel extraction for synthetic feedstocks can have significant environmental footprints. atamanchemicals.com

Solvent Use and Waste Generation: The use of solvents and catalysts in the synthesis process can lead to waste streams that require treatment.

Once identified, strategies can be developed to mitigate the environmental impact of these hotspots. Potential mitigation measures include:

Process Optimization: Improving reaction conditions (e.g., temperature, pressure, catalyst choice) to increase yield and reduce energy consumption. chemicalbook.com

Green Chemistry Principles: Employing principles of green chemistry, such as using renewable feedstocks, less hazardous solvents, and developing more efficient catalytic processes.

Waste Valorization: Finding applications for byproducts or developing methods to recycle unreacted starting materials.

Energy Integration: Utilizing waste heat from one part of the process to provide energy for another. osti.gov

By systematically analyzing the life cycle and identifying hotspots, the environmental performance of this compound production can be continuously improved, leading to a more sustainable chemical product.

Advanced Applications and Future Research Trajectories

Role of 1-Tetradecanol (B3432657), formate (B1220265) in Tailored Chemical Synthesis

The primary role of 1-Tetradecanol, formate in tailored chemical synthesis is to serve as a highly specific building block or intermediate. ontosight.ai Its function is largely dictated by its long, saturated hydrocarbon tail, which introduces significant lipophilicity into target molecules. This property is crucial in the synthesis of specialized compounds where solubility, melting point, and interaction with biological membranes are critical design parameters.

In organic synthesis, the compound acts as a precursor for introducing the myristyl (C14) moiety. This is particularly relevant in the pharmaceutical and personal care industries. ontosight.ai For instance, the myristyl group is a key component of more complex molecules like myristyl myristate, an emollient ester valued for its skin-conditioning properties. atamanchemicals.comresearchgate.net The synthesis of such molecules relies on the availability of high-purity C14 precursors like 1-tetradecanol and its derivatives.

Research has demonstrated specific methods for its synthesis, such as the formylation of myristyl alcohol using a combination of thionyl chloride and dimethylformamide (DMF), which can achieve yields as high as 95%. researchgate.netmdpi.com This high-yield synthesis underscores its utility as a reliable intermediate. In more advanced applications, the myristoyl group, which can be derived from myristic acid, is known to act as a lipid anchor in biomembranes, a function critical for localizing proteins within the cell. wikipedia.org This biological role suggests that synthetic analogues derived from this compound could be used to create targeted drug delivery systems or probes for studying cellular processes.

Integration into Novel Chemical Engineering Processes

The production of esters like this compound is undergoing a technological evolution, moving from traditional batch reactors to more efficient and controllable novel chemical engineering processes. A key area of development is the adoption of continuous flow synthesis. chemdistgroup.com Flow chemistry offers significant advantages over batch processing, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and simplified scalability. mdpi.combeilstein-journals.org The synthesis of this compound is well-suited for adaptation to continuous flow systems, potentially leading to higher purity products with shorter reaction times.

Process intensification is another critical area. This involves designing processes that are more compact, energy-efficient, and less wasteful. For esterification reactions, reactive distillation is a prime example of process intensification, where the chemical reaction and the separation of products occur within the same unit. researchgate.net This technique can improve conversion by continuously removing byproducts, such as water in the case of esterification.

Furthermore, scaling up the production of long-chain fatty acid derivatives presents unique challenges. A study on the synthesis of a glycine-based ionic demulsifier using 1-tetradecanol as a key reagent detailed the process of scaling the reaction from a 0.5-liter laboratory setup to an 1100-liter industrial reactor. researchgate.net This research provides a valuable framework for managing reaction parameters like temperature, reagent addition rates, and mixing, which are directly applicable to the industrial-scale production of this compound. researchgate.net Essential to these advanced processes is the integration of inline purification technologies, such as membrane-based separators that can continuously separate immiscible liquid phases, streamlining the work-up process in a flow chemistry setup. zaiput.com

Contributions to Green Chemistry Principles in Ester Production

The synthesis of this compound is increasingly aligned with the principles of green chemistry, primarily through the use of biocatalysis. mdpi.com Enzymatic esterification, which uses lipases as catalysts, represents a sustainable alternative to traditional chemical methods that often require high temperatures and harsh acid catalysts. scielo.br

Lipases, particularly immobilized enzymes like Novozym 435 (derived from Candida antarctica), have proven highly effective in synthesizing various formate esters. researchgate.netnih.gov These enzymatic reactions offer several green advantages:

Mild Reaction Conditions: Biocatalytic synthesis proceeds at much lower temperatures (e.g., 37-60°C) compared to conventional methods that can require temperatures exceeding 180°C. nih.govnih.gov This significantly reduces energy consumption.

High Selectivity: Enzymes are highly selective, which minimizes the formation of unwanted byproducts. This leads to a purer product and simplifies downstream processing, reducing the need for energy-intensive purification steps like bleaching or deodorization that are common in the production of cosmetic esters. nih.gov

Catalyst Reusability: Immobilized enzymes can be easily recovered from the reaction mixture and reused for multiple cycles without a significant loss of activity, making the process more cost-effective and reducing waste. researchgate.netmdpi.com

The table below provides a comparative overview of traditional chemical synthesis versus lipase-catalyzed synthesis for formate esters, highlighting the green chemistry benefits of the enzymatic route.

| Parameter | Traditional Chemical Synthesis | Lipase-Catalyzed Green Synthesis |

|---|---|---|

| Catalyst | Strong acids (e.g., H₂SO₄), Thionyl Chloride/DMF | Immobilized Lipases (e.g., Novozym 435) |

| Temperature | High (>150°C) | Mild (30-70°C) |

| Byproducts | Often produces colored and odorous impurities | Minimal byproducts due to high selectivity |

| Energy Consumption | High | Low |

| Catalyst Reusability | No (catalyst is consumed or requires neutralization) | Yes (can be recycled for multiple batches) |

| Environmental Impact | Generates corrosive and hazardous waste | Biodegradable catalyst, less waste, environmentally benign |

Emerging Research Directions and Interdisciplinary Studies